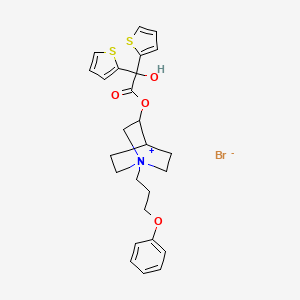

(3R)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-1-(3-phenoxypropyl)quinuclidin-1-ium bromide

Overview

Description

(3R)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-1-(3-phenoxypropyl)quinuclidin-1-ium bromide, also known as aclidinium bromide (IUPAC name: [(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate; bromide), is a quaternary ammonium derivative of (3R)-quinuclidinol ester. It is a long-acting muscarinic acetylcholine receptor (M3mAChR) antagonist developed for the treatment of chronic obstructive pulmonary disease (COPD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-1-(3-phenoxypropyl)quinuclidin-1-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the quinuclidine core, followed by the introduction of the phenoxypropyl group and the thiophene rings. The final step involves the formation of the bromide salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.

Reduction: Reduction reactions may target the quinuclidine core or the phenoxypropyl group.

Substitution: The bromide ion can be substituted with other nucleophiles in various reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3R)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-1-(3-phenoxypropyl)quinuclidin-1-ium bromide, also known as Aclidinium Bromide, is a quaternary ammonium derivative of (3R)-quinuclidinol ester containing two thiophene rings . Aclidinium bromide is an anticholinergic with specificity for muscarinic receptors .

Synonyms and Identifiers: Aclidinium bromide has a variety of names and identifiers, including:

- CAS Number: 320345-99-1

- Molecular Formula:

- Molecular Weight: 564.6 g/mol

- Other names:

- (3r)-3-((hydroxy(di-2-thienyl)acetyl)oxy)-1-(3-phenoxypropyl)-1-azoniabicyclo(2.2.2)octane Bromide

- (3R)-3-((hydroxydi(thiophen-2-yl)acetyl)oxy)-1-(3-phenoxypropyl)-1-azoniabicyclo(2.2.2)octane Bromide

- [(8r)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-8-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate Bromide

- 1-azoniabicyclo(2.2.2)octane, 3-((hydroxydi-2-thienylacetyl)oxy)-1-(3-phenoxypropyl)-, Bromide, (3r)-

- Aclidinium Bromide [usan]

- Eklira Genuair (tn)

- Tudorza Pressair (tn)

Applications and Uses:

- Aclidinium bromide is the active ingredient in Tudorza Pressair .

- It functions as a bronchodilator and respiratory agent .

- Eklira Genuair and Bretaris Genuair are indicated as a maintenance bronchodilator treatment for relieving symptoms in adult patients with chronic obstructive pulmonary disease (COPD) .

- Aclidinium is a potent and long-acting muscarinic antagonist .

Mechanism of Action

The mechanism of action of (3R)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-1-(3-phenoxypropyl)quinuclidin-1-ium bromide involves its interaction with specific molecular targets. The quinuclidine core may interact with neurotransmitter receptors, while the thiophene rings could engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key structural features :

- Quinuclidinium core : A bicyclic [2.2.2] octane system with a positively charged nitrogen atom, enhancing receptor binding affinity.

- Di-thiophene hydroxyacetate ester : The 2-hydroxy-2,2-di(thiophen-2-yl)acetyloxy group contributes to prolonged receptor occupancy and metabolic stability.

- 3-Phenoxypropyl chain: Enhances lipophilicity and pharmacokinetic properties, favoring inhaled delivery .

Pharmacological Profile :

Aclidinium bromide exhibits potent M3mAChR antagonism (IC₅₀ = 0.09 nM) and rapid hydrolysis in human plasma (half-life = 59.34 minutes), minimizing systemic side effects . It is administered via dry powder inhalers (e.g., Genuair®) for once-daily maintenance therapy in COPD .

Aclidinium bromide belongs to the class of long-acting muscarinic antagonists (LAMAs). Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound 11 and 12 (Phthaloyloxy Derivatives)

From , 3-phthaloyloxy-1-(3-methylbenzyl)quinuclidinium bromide (11) and 3-phthaloyloxy-1-(4-methylbenzyl)quinuclidinium bromide (12) share the quinuclidinium core but differ in their ester substituents and benzyl side chains:

Key Differences :

- The di-thiophene hydroxyacetate group in aclidinium bromide confers greater metabolic stability and receptor selectivity compared to the phthaloyloxy group in Compounds 11 and 12 .

- The 3-phenoxypropyl chain enhances lung retention, whereas the methylbenzyl groups in Compounds 11/12 may limit pulmonary distribution .

(R)-3-[2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy]-1,1-dimethylpyrrolidinium Bromide

This pyrrolidinium-based analogue () shares the di-thiophene hydroxyacetate ester but replaces the quinuclidinium core with a pyrrolidinium ring:

| Property | Aclidinium Bromide | (R)-Pyrrolidinium Analogue |

|---|---|---|

| Core Structure | Quinuclidinium | Pyrrolidinium |

| Plasma Stability | Rapid hydrolysis (t₁/₂ = 59.34 min) | Longer stability (t₁/₂ = 19.2 min) |

| M3 Antagonism | IC₅₀ = 0.09 nM | IC₅₀ = 0.12 nM |

| Systemic Effects | Minimal due to hydrolysis | Higher risk of side effects |

Key Insight :

The quinuclidinium core in aclidinium bromide provides superior receptor binding kinetics and reduced systemic exposure compared to pyrrolidinium derivatives .

Functional Analogues

Glycopyrronium Bromide

A LAMA with a glycopyrronium core and quaternary ammonium structure:

| Property | Aclidinium Bromide | Glycopyrronium Bromide |

|---|---|---|

| Receptor Selectivity | M3 > M2 | M3 ≈ M2 |

| Duration of Action | 24 hours | 12–24 hours |

| Administration | Dry powder inhaler | Nebulized solution |

Advantage of Aclidinium :

Higher M3 selectivity reduces cardiac M2-mediated side effects .

Revefenacin (TD-4208)

A novel LAMA optimized for nebulized delivery:

| Property | Aclidinium Bromide | Revefenacin |

|---|---|---|

| Kinetic Selectivity | Moderate | High for M3 over M2 |

| Systemic Exposure | Low (rapid hydrolysis) | Low (high lung retention) |

| Clinical Use | COPD maintenance | Severe COPD (nebulized) |

Key Contrast :

Revefenacin’s biphenyl carbamate structure enhances lung retention, but aclidinium’s di-thiophene ester provides broader compatibility with dry powder inhalers .

Research Findings and Structural-Activity Relationships (SAR)

- Quinuclidinium vs. Pyrrolidinium Cores : The rigid bicyclic structure of quinuclidinium improves receptor fit and duration of action compared to flexible pyrrolidinium derivatives .

- Di-Thiophene Ester : Enhances metabolic stability and M3 affinity by introducing hydrophobic interactions with receptor subpockets .

- 3-Phenoxypropyl Chain: Balances lipophilicity for optimal lung deposition while avoiding excessive systemic absorption .

Biological Activity

(3R)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-1-(3-phenoxypropyl)quinuclidin-1-ium bromide, commonly referred to as Aclidinium Bromide (CAS No. 320345-99-1), is a quinuclidine derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This compound is characterized by its complex molecular structure, which includes thiophene groups known for their biological significance.

Chemical Structure and Properties

The chemical formula of Aclidinium Bromide is , with a molecular weight of approximately 564.57 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H30BrNO4S2 |

| Molecular Weight | 564.57 g/mol |

| CAS Number | 320345-99-1 |

| Purity | 95+% |

| Storage Temperature | Ambient |

Aclidinium Bromide acts primarily as a long-acting muscarinic antagonist (LAMA), which inhibits the action of acetylcholine at muscarinic receptors in the airways, leading to bronchodilation. This mechanism is particularly beneficial in treating chronic obstructive pulmonary disease (COPD) and asthma.

Pharmacological Studies

Research has demonstrated that Aclidinium Bromide exhibits significant bronchodilatory effects. In clinical trials, it has been shown to improve lung function and reduce exacerbations of COPD when compared to placebo treatments.

Key Findings from Clinical Trials:

- Efficacy : Aclidinium Bromide has been shown to provide sustained bronchodilation over a 24-hour period.

- Safety Profile : The compound was well-tolerated among patients, with common side effects including dry mouth and headache.

- Comparison with Other LAMAs : Studies indicate that Aclidinium may have a more favorable side effect profile compared to other LAMAs such as Tiotropium.

Case Studies

Several case studies highlight the effectiveness of Aclidinium Bromide in real-world settings:

- Case Study 1 : A 65-year-old male patient with severe COPD experienced a significant reduction in symptoms and improved quality of life after initiating treatment with Aclidinium Bromide.

- Case Study 2 : A cohort study involving 200 patients showed that those treated with Aclidinium had fewer exacerbations compared to those on standard therapy.

Chemical Reactions Analysis

Grignard Reaction

Dimethyl oxalate reacts with 2-thienylmagnesium bromide to form methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate ( ):

Conditions :

Transesterification

The methyl ester intermediate undergoes transesterification with (3R)-quinuclidinol to yield (3R)-quinuclidinyl ester ( ):

Conditions :

Quaternization

The tertiary amine in the quinuclidinyl ester reacts with 3-phenoxypropyl bromide to form the quaternary ammonium salt ( ):

Conditions :

Degradation Pathways

Aclidinium bromide undergoes rapid hydrolysis in human plasma, producing inactive metabolites ( ):

Ester Hydrolysis

The ester bond hydrolyzes to form 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid and (3R)-1-(3-phenoxypropyl)quinuclidin-3-ol ( ):

Kinetics :

Table 2: Hydrolysis Products

| Metabolite | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid | Inactive | |

| (3R)-1-(3-Phenoxypropyl)quinuclidin-3-ol | Quaternary ammonium alcohol | Inactive |

Reaction with Biological Targets

Aclidinium bromide acts as a competitive antagonist at muscarinic M3 receptors in airway smooth muscle ( ):

Key Parameters :

Thermal Degradation

Photolytic Degradation

-

Condition : UV light (300–400 nm)

-

Result : 5% degradation over 48 hours; products include oxidized thiophene derivatives .

Metabolic Pathways

Beyond hydrolysis, minor pathways include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3R)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-1-(3-phenoxypropyl)quinuclidin-1-ium bromide, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

Quinuclidine functionalization : Alkylation of quinuclidine with 3-phenoxypropyl bromide under reflux in anhydrous acetonitrile.

Esterification : Reaction of the hydroxyl group with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid using DCC/DMAP coupling agents.

Purification : Column chromatography (silica gel, gradient elution with CHCl₃:MeOH 9:1) followed by recrystallization.

Characterization of intermediates :

- NMR : Confirm quinuclidine alkylation via shifts in the δ 3.5–4.0 ppm region (protons adjacent to the ammonium group).

- Mass spectrometry : Verify molecular ion peaks for intermediates (e.g., [M+H]⁺ at m/z 450 for the quinuclidinium intermediate).

- HPLC : Monitor reaction progress using a C18 column (UV detection at 254 nm) .

Q. How can researchers validate the stereochemical configuration of the (3R)-quinuclidinium core?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm the (3R) configuration.

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT-based simulations) for enantiomeric differentiation.

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to assess enantiopurity (>98% for research-grade material) .

Q. What in vitro assays are suitable for evaluating the compound’s muscarinic receptor affinity?

Methodological Answer:

- Radioligand binding assays : Use [³H]-N-methylscopolamine in CHO-K1 cells expressing human M₃ receptors.

- Protocol : Incubate cells with 10 nM radioligand and test compound (0.1–1000 nM) for 60 min at 25°C.

- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Functional assays : Measure Ca²⁺ flux (Fluo-4 AM dye) in HEK293 cells to assess antagonism .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability across studies be resolved?

Methodological Answer:

- Comparative experimental design :

- Liver microsome assays : Use pooled human liver microsomes (HLMs) with NADPH regeneration systems under standardized conditions (pH 7.4, 37°C).

- LC-MS/MS quantification : Monitor parent compound depletion over 60 min.

- Control variables : Ensure consistent enzyme concentrations (0.5 mg/mL) and pre-incubation times.

- Statistical reconciliation : Apply mixed-effects modeling to account for inter-lab variability in metabolic rates .

Q. What computational strategies predict the compound’s environmental fate and degradation pathways?

Methodological Answer:

- Molecular dynamics (MD) simulations :

- Model hydrolysis pathways in aqueous environments (pH 5–9) using AMBER force fields.

- Identify susceptible bonds (e.g., ester linkage) and half-life estimates.

- QSAR models : Use EPI Suite to predict biodegradability (e.g., BIOWIN scores) and bioaccumulation potential .

Q. How can researchers optimize the compound’s selectivity for M₃ over M₂ receptors?

Methodological Answer:

- Structure-activity relationship (SAR) analysis :

- Docking studies : Perform molecular docking (AutoDock Vina) with M₃ (PDB: 4U15) and M₂ (PDB: 3UON) receptor structures.

- Key interactions : Identify residues (e.g., Tyr148 in M₃ vs. Thr423 in M₂) influencing selectivity.

- Synthetic modifications : Introduce substituents (e.g., bulkier thiophene groups) to sterically hinder M₂ binding.

- Validation : Test analogs in M₂/M₃ functional assays (e.g., GTPγS binding) .

Q. What analytical methods are critical for assessing batch-to-batch variability in synthesis?

Methodological Answer:

- QC protocols :

- HPLC-DAD : Quantify impurities (>0.1%) using a C8 column (gradient: 0.1% TFA in H₂O/MeCN).

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Karl Fischer titration : Ensure residual H₂O <0.5% (w/w).

- Stability monitoring : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and ester hydrolysis .

Properties

IUPAC Name |

[1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAKJQPTOJHYDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.